molecular formula C22H25IN2O6 B12312181 Alpha-Helical CRF (9-41) trifluoroacetate salt

Alpha-Helical CRF (9-41) trifluoroacetate salt

Cat. No.: B12312181
M. Wt: 540.3 g/mol
InChI Key: QDUCLNZKQMUVKX-UHFFFAOYSA-N
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Description

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is a synthetic peptide antagonist of corticotropin-releasing factor (CRF). This compound is known for its ability to inhibit CRF-induced adrenocorticotropic hormone (ACTH) release from isolated rat anterior pituitary cells . It is widely used in scientific research, particularly in the fields of endocrinology, neuroscience, and behavioral studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is DLTFHLLREMLEMAKAEQQEAALNRLLLEEA-NH2 .

Industrial Production Methods

In industrial settings, the synthesis of Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt follows similar principles as laboratory-scale SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The peptide is assembled on a solid resin, and each amino acid addition is followed by a deprotection step to remove the protecting group .

Major Products Formed

The major product formed is the Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt itself. The final product is obtained after cleavage from the resin and purification .

Scientific Research Applications

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is extensively used in scientific research due to its role as a CRF antagonist. Some of its key applications include:

Mechanism of Action

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt exerts its effects by competitively binding to CRF receptors, thereby inhibiting the action of endogenous CRF. This results in the suppression of CRF-induced ACTH release from the anterior pituitary . The compound acts as a competitive antagonist at CRF2 receptors with a KB of approximately 100 nM and as a partial agonist at CRF1 receptors with an EC50 of 140 nM .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt include:

  • Antisauvagine-30 TFA
  • Cortagine
  • Urocortin
  • Sauvagine TFA
  • Urocortin III

Uniqueness

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is unique due to its specific peptide sequence and its dual role as a CRF2 receptor antagonist and a partial agonist at CRF1 receptors. This dual activity allows it to modulate CRF signaling pathways in a distinct manner compared to other CRF antagonists .

Properties

IUPAC Name

methyl 2-[[3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCLNZKQMUVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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